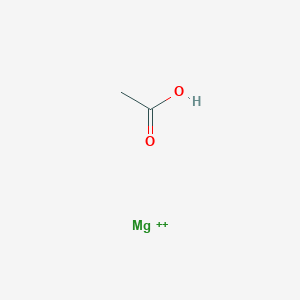![molecular formula C28H16 B085973 Dibenzo[fg,qr]pentacene CAS No. 197-74-0](/img/structure/B85973.png)
Dibenzo[fg,qr]pentacene
描述
Dibenzo[fg,qr]pentacene (DBP) is a polycyclic aromatic hydrocarbon that has gained significant attention in the field of organic electronics due to its excellent semiconducting properties. DBP is a highly conjugated molecule with a planar structure and a large π-conjugated system, making it an ideal candidate for use in various electronic devices.
作用机制
Dibenzo[fg,qr]pentacene acts as a semiconducting material by facilitating the transport of charge carriers (electrons or holes) through its conjugated π-system. In OFETs, Dibenzo[fg,qr]pentacene is used as the active layer, where it forms a channel between the source and drain electrodes. When a voltage is applied, the charge carriers are injected into the channel and transported through the Dibenzo[fg,qr]pentacene layer. In OLEDs, Dibenzo[fg,qr]pentacene is used as an emissive layer, where it emits light when a voltage is applied. The mechanism of action in OSCs is similar to that in OFETs, where Dibenzo[fg,qr]pentacene is used as the active layer to facilitate the transport of charge carriers.
生化和生理效应
Dibenzo[fg,qr]pentacene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Dibenzo[fg,qr]pentacene can induce cytotoxicity in certain cell lines. Dibenzo[fg,qr]pentacene has also been shown to induce oxidative stress and DNA damage in some in vitro studies.
实验室实验的优点和局限性
Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents, which can make it difficult to process and fabricate into electronic devices.
未来方向
There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods to improve the solubility and processability of Dibenzo[fg,qr]pentacene. Additionally, there is a need for further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene. Furthermore, the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices, such as flexible and stretchable electronics, is an area of active research. Finally, the use of Dibenzo[fg,qr]pentacene in the development of new photoresponsive materials for photovoltaic and optoelectronic applications is another promising direction for future research.
Conclusion:
In conclusion, Dibenzo[fg,qr]pentacene is a highly conjugated molecule with excellent semiconducting properties. Dibenzo[fg,qr]pentacene has been extensively studied for its use in various electronic devices, including OFETs, OLEDs, and OSCs. Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents. There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods, further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene, and the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices and photoresponsive materials.
科学研究应用
Dibenzo[fg,qr]pentacene has a wide range of scientific research applications, including its use as a semiconducting material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). Dibenzo[fg,qr]pentacene has also been used in the development of photoresponsive materials, where it can be used as a photosensitizer in photovoltaic devices.
属性
CAS 编号 |
197-74-0 |
|---|---|
产品名称 |
Dibenzo[fg,qr]pentacene |
分子式 |
C28H16 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
heptacyclo[13.11.1.12,10.04,9.017,22.023,27.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19,21,23(27),24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-23-13-6-12-22-20-10-4-2-8-18(20)16-26(28(22)23)24-14-5-11-21(19)27(24)25/h1-16H |
InChI 键 |
CQZAFTXSQXUULO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
规范 SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
其他 CAS 编号 |
197-74-0 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

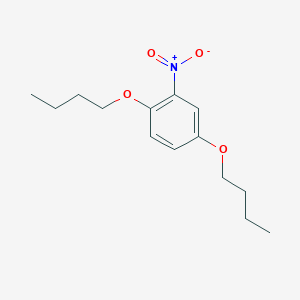
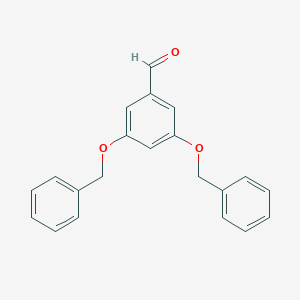
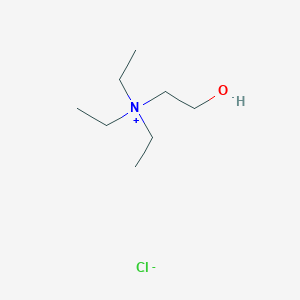
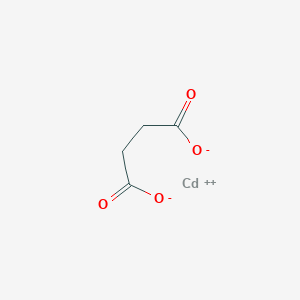
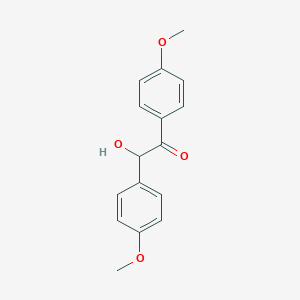
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)

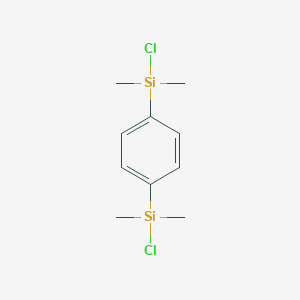
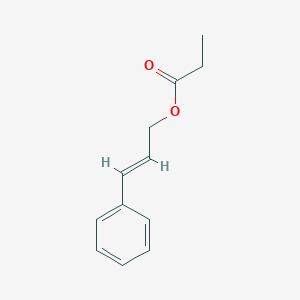

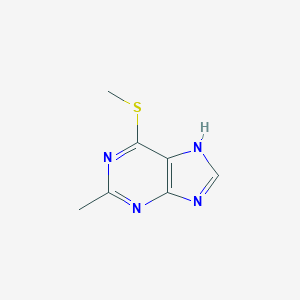
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
